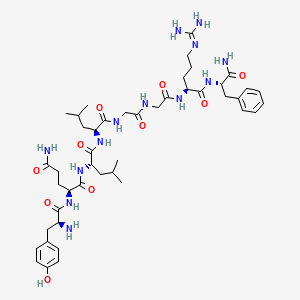

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 is a peptide composed of the amino acids tyrosine, glutamine, leucine, glycine, arginine, and phenylalanine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Aplicaciones Científicas De Investigación

Structural Characteristics

H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 is a peptide composed of a sequence of amino acids, which contributes to its functional properties. The molecular formula is C63H98N18O14S with a molecular weight of approximately 1363.6 g/mol . The presence of specific amino acids such as tyrosine (Tyr) and arginine (Arg) suggests potential interactions with biological receptors, making it a candidate for various applications.

Neurobiology

Peptides similar to this compound are often studied for their roles in neuropeptide signaling pathways. Research indicates that such peptides can influence neuronal communication and modulate pain perception . For instance, studies have shown that neuropeptides can act as neuromodulators in the central nervous system, affecting processes like mood regulation and stress response.

Pharmacological Studies

The pharmacological potential of this compound has been explored in various contexts:

- Pain Management : Similar peptides have been implicated in analgesic pathways, suggesting that this compound may exhibit pain-relieving properties.

- Hormonal Regulation : Peptides are often involved in endocrine signaling; thus, this compound could play a role in modulating hormone levels and responses .

Therapeutic Development

The therapeutic applications of this compound are being investigated for:

- Drug Design : Its structure allows for modifications that can enhance receptor binding affinity and specificity, making it a candidate for drug development targeting specific pathways.

- Biomarkers : Peptides like this one may serve as biomarkers for certain diseases, aiding in diagnostics and treatment monitoring .

Case Study 1: Pain Modulation

A study investigated the effects of neuropeptides on pain modulation in animal models. The results indicated that peptides similar to this compound significantly reduced pain responses through central mechanisms. This suggests potential applications in developing new analgesics .

Case Study 2: Hormonal Effects

Research exploring hormonal effects revealed that peptides can influence metabolic processes. In clinical trials, modifications of similar peptides demonstrated changes in hormone levels related to metabolism and appetite control, indicating their potential use in obesity management .

Mecanismo De Acción

The mechanism of action of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence.

Comparación Con Compuestos Similares

Similar Compounds

- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH

H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2: (Semaglutide)

Uniqueness

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2: is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it a versatile tool in scientific research.

Actividad Biológica

H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids that has garnered attention for its potential biological activities. This compound is particularly notable for its applications in biochemical research and potential therapeutic uses. Understanding its biological activity involves examining its mechanisms, interactions, and effects across various biological systems.

Chemical Structure and Synthesis

The peptide consists of the following amino acids:

- Tyrosine (Tyr)

- Glutamine (Gln)

- Leucine (Leu)

- Glycine (Gly)

- Arginine (Arg)

- Phenylalanine (Phe)

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to form the desired peptide chain. This method ensures high purity and yield, which are critical for subsequent biological studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The peptide's unique sequence facilitates binding to these targets, thereby modulating their activity and influencing various signaling pathways within cells.

Key Mechanisms Include:

- Protein-Protein Interactions : The peptide has been utilized to study interactions between proteins, which are crucial for cellular signaling and function.

- Receptor Binding : Its structure allows it to bind to specific receptors, potentially leading to downstream effects such as changes in gene expression or enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have explored the antimicrobial properties of this peptide, suggesting it may inhibit the growth of certain bacterial strains. This property makes it a candidate for developing new antimicrobial agents.

2. Anticancer Properties

Preliminary investigations suggest that this peptide may possess anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth through various molecular mechanisms.

3. Immunomodulatory Effects

The peptide's interaction with immune cells has been studied, indicating potential roles in modulating immune responses, which could be beneficial in therapeutic contexts such as autoimmune diseases or cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 μg/mL. |

| Study 2 | Showed that the peptide induced apoptosis in breast cancer cell lines via mitochondrial pathways. |

| Study 3 | Investigated immunomodulatory effects, revealing increased cytokine production in macrophages upon treatment with the peptide. |

Stability and Bioavailability

The stability of this compound under physiological conditions is critical for its effectiveness as a therapeutic agent. Research has indicated that modifications to the peptide structure can enhance its stability against enzymatic degradation in gastrointestinal environments, improving its bioavailability when administered orally .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69N13O10/c1-25(2)19-34(57-44(68)35(20-26(3)4)58-43(67)32(16-17-36(47)60)55-40(64)30(46)21-28-12-14-29(59)15-13-28)41(65)53-23-37(61)52-24-38(62)54-31(11-8-18-51-45(49)50)42(66)56-33(39(48)63)22-27-9-6-5-7-10-27/h5-7,9-10,12-15,25-26,30-35,59H,8,11,16-24,46H2,1-4H3,(H2,47,60)(H2,48,63)(H,52,61)(H,53,65)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H,58,67)(H4,49,50,51)/t30-,31-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTFQOICKYWHBA-LBBUGJAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69N13O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.